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Compound of Interest

Compound Name: p-Bromophenyl i-propyl sulfoxide

Cat. No.: B8099807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available solubility data for p-bromophenyl i-propyl
sulfoxide. Despite a comprehensive search of scientific literature and chemical databases, no

specific quantitative solubility data for p-bromophenyl i-propyl sulfoxide in any solvent has

been publicly reported. This document, therefore, aims to provide relevant context through the

physicochemical properties of analogous compounds and outlines established methodologies

for determining solubility, which can be applied to the target compound.

Introduction to Aryl Alkyl Sulfoxides
Aryl alkyl sulfoxides are a class of organosulfur compounds characterized by a sulfoxide group

bonded to both an aryl and an alkyl group. These compounds are of significant interest in

medicinal chemistry and materials science due to their chiral nature and potential biological

activity. The solubility of these compounds is a critical parameter, influencing their

bioavailability, formulation, and efficacy in various applications. The structure of p-
bromophenyl i-propyl sulfoxide, featuring a polar sulfoxide group and nonpolar aromatic and

isopropyl moieties, suggests a complex solubility profile that will be highly dependent on the

nature of the solvent.

Physicochemical Properties of Structurally Related
Compounds
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In the absence of direct data for p-bromophenyl i-propyl sulfoxide, examining the properties

of similar molecules can provide valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of Related Aryl Sulfoxides

Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Notes

p-Bromophenyl

methyl sulfoxide
C₇H₇BrOS 219.10 73-75

The methyl

analog of the

target

compound. The

melting point

suggests it is a

solid at room

temperature.[1]

(s)-(-)-methyl p-

bromophenyl

sulfoxide

C₇H₇BrOS 219.10

Not explicitly

stated, but

purified by

recrystallization

from ethanol and

sublimation.

Synthesis

procedure

mentions

purification from

hot ethanol,

indicating some

solubility at

elevated

temperatures.[2]

(+/-)-2-

bromophenyl 4-

methylphenyl

sulfoxide

C₁₃H₁₁BrOS 295.19 Not specified
A related diaryl

sulfoxide.

The solid nature of the closely related p-bromophenyl methyl sulfoxide at room temperature

suggests that p-bromophenyl i-propyl sulfoxide is also likely to be a solid with limited

aqueous solubility. The presence of the larger, more hydrophobic isopropyl group in place of

the methyl group may further decrease its solubility in polar solvents like water.
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General Solubility Characteristics of Sulfoxides
Sulfoxides are polar molecules due to the S=O bond and possess a lone pair of electrons on

the sulfur atom, allowing them to act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO),

the simplest sulfoxide, is a powerful polar aprotic solvent, miscible with a wide range of organic

solvents and water. This general characteristic suggests that p-bromophenyl i-propyl
sulfoxide will likely exhibit good solubility in polar aprotic solvents. Its solubility in nonpolar

solvents will be influenced by the aryl and isopropyl groups, while its solubility in protic solvents

will be affected by its ability to form hydrogen bonds.

Experimental Protocols for Solubility Determination
Standard methods for determining the solubility of a compound like p-bromophenyl i-propyl
sulfoxide involve establishing equilibrium between the dissolved and undissolved solid in a

given solvent at a specific temperature.

Equilibrium Shake-Flask Method
This is the gold standard for thermodynamic solubility determination.

Workflow for the Shake-Flask Method

Sample Preparation Equilibration Analysis

Add excess solid p-bromophenyl
i-propyl sulfoxide to solvent

Seal vial and place in a
shaker bath at constant temperature

Agitate for a defined period
(e.g., 24-72 hours) to reach equilibrium

Filter the suspension to
remove undissolved solid

Analyze the concentration of the
filtrate by a suitable method (e.g., HPLC, UV-Vis)

Click to download full resolution via product page

Caption: Workflow of the equilibrium shake-flask solubility determination method.

Methodology:

Preparation: An excess amount of solid p-bromophenyl i-propyl sulfoxide is added to a

known volume of the solvent in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period

(typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and

undissolved solute.

Separation: The saturated solution is separated from the excess solid by filtration or

centrifugation. Care must be taken to avoid temperature changes during this step.

Quantification: The concentration of p-bromophenyl i-propyl sulfoxide in the clear

supernatant is determined using a validated analytical technique, such as High-Performance

Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

High-Throughput Screening (HTS) Methods
For rapid assessment of solubility, particularly in drug discovery settings, kinetic solubility

methods are often employed.

Logical Flow for Kinetic Solubility Assay
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Stock Solution

Dilution & Precipitation

Measurement

Prepare a concentrated stock solution of
p-bromophenyl i-propyl sulfoxide in DMSO

Add the stock solution to an
aqueous buffer and mix

Incubate for a short period
(e.g., 1-2 hours)

Measure the turbidity (nephelometry) or
analyze the supernatant concentration (HPLC, UV-Vis)

Click to download full resolution via product page

Caption: Logical flow of a typical kinetic solubility measurement.

Methodology:

Stock Solution: A high-concentration stock solution of the compound is prepared in a strong

organic solvent, typically DMSO.

Dilution: A small aliquot of the stock solution is added to an aqueous buffer.

Precipitation and Measurement: The solution is incubated for a short period, and the

concentration of the compound that remains in solution after any precipitation has occurred

is measured. This can be done by detecting the turbidity of the solution (nephelometry) or by

analyzing the clear supernatant after centrifugation.
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Signaling Pathways
There is currently no information available in the scientific literature describing the involvement

of p-bromophenyl i-propyl sulfoxide in any specific signaling pathways.

Conclusion
While direct, quantitative solubility data for p-bromophenyl i-propyl sulfoxide remains elusive

in the public domain, an informed estimation of its solubility characteristics can be made based

on the properties of analogous compounds. It is anticipated to be a solid at room temperature

with limited aqueous solubility but better solubility in polar aprotic organic solvents. For

researchers and drug development professionals requiring precise solubility values, the

experimental protocols outlined in this guide, particularly the shake-flask method, are

recommended for generating reliable data. Further research is necessary to fully characterize

the physicochemical properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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